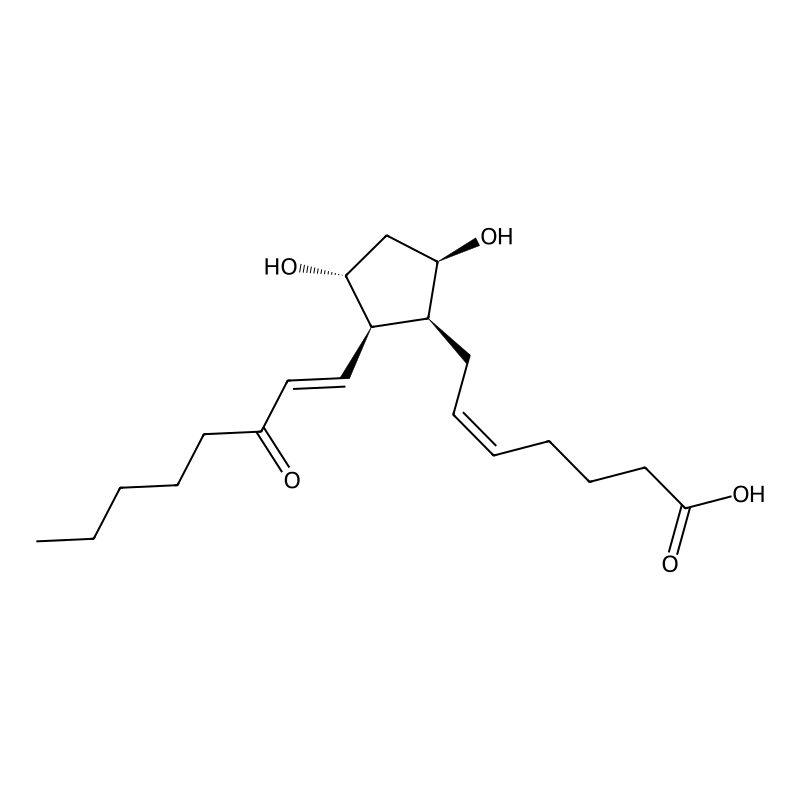

8-iso-15-keto Prostaglandin F2beta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

8-iso-15-keto Prostaglandin F2beta is a bioactive lipid compound belonging to the prostaglandin family, which are unsaturated carboxylic acids derived from arachidonic acid. This compound is characterized by a unique structure that includes a 20-carbon skeleton and a five-membered ring, typical of prostaglandins. The IUPAC name for this compound is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxooct-1-en-1-yl]cyclopentyl]hept-5-enoic acid, and it has a molecular formula of C20H32O5. Its CAS registry number is 191919-01-4 .

Emerging research suggests 8-iso-15-keto PGF2α may act as a vasoconstrictor, causing blood vessels to narrow []. This effect is believed to be mediated through the TP (thromboxane) receptor on vascular smooth muscle cells []. Further studies are needed to fully understand its mechanism of action in various biological systems.

Potential Metabolite:

8-iso-15-keto Prostaglandin F2beta (8-iso-15-keto PGF2β) is a potential metabolite of 8-iso Prostaglandin F2beta (8-iso PGF2β) [, ]. 8-iso PGF2β is an isomer of Prostaglandin F2alpha (PGF2α), a naturally occurring lipid mediator involved in various physiological processes []. The 15-hydroxy PG dehydrogenase pathway is believed to be responsible for the conversion of 8-iso PGF2β to 8-iso-15-keto PGF2β [].

Lack of Research on Formation and Activity:

Despite being a potential metabolite, there are currently no published reports on the formation or biological activity of 8-iso-15-keto PGF2β [, ]. This indicates a significant gap in scientific knowledge regarding this specific molecule.

8-iso-15-keto Prostaglandin F2beta can undergo various chemical transformations typical of prostaglandins. These reactions include:

- Oxidation: Catalyzed by enzymes such as 15-hydroxyprostaglandin dehydrogenase, leading to the formation of 15-keto derivatives.

- Reduction: Involves the conversion to other prostaglandin forms through delta13-reduction and beta-oxidation.

- Hydrolysis: Can yield free fatty acids and other metabolites through enzymatic activity.

These reactions are crucial for its metabolic pathways and biological functions .

8-iso-15-keto Prostaglandin F2beta exhibits several biological activities, including:

- Vasoconstriction: It plays a role in the contraction of vascular smooth muscle.

- Inflammation Modulation: Influences inflammatory responses by acting on various cell types.

- Reproductive Functions: Involved in processes such as ovulation and menstruation regulation.

Its biological roles are significant in both physiological and pathological contexts, including cardiovascular health and reproductive biology .

The synthesis of 8-iso-15-keto Prostaglandin F2beta can be achieved through several methods:

- Enzymatic Synthesis: Utilizing specific enzymes like cyclooxygenase to convert arachidonic acid into various prostaglandins.

- Chemical Synthesis: Employing organic synthesis techniques to construct the compound from simpler precursors, often involving multiple steps of functional group transformations.

- Extraction from Biological Sources: Isolating the compound from tissues or fluids where it is naturally synthesized.

Each method has its advantages depending on the desired yield and purity of the product .

8-iso-15-keto Prostaglandin F2beta has several applications in research and medicine:

- Biomarker Research: Used as a biomarker for various diseases, particularly in studies related to cardiovascular health and inflammation.

- Pharmacological Studies: Investigated for its potential therapeutic effects in conditions like asthma and hypertension.

- Reproductive Health: Explored for its role in fertility treatments and menstrual cycle regulation.

These applications highlight its importance in both clinical and experimental settings .

Research on 8-iso-15-keto Prostaglandin F2beta has revealed interactions with various receptors and signaling pathways:

- Prostaglandin Receptors: It binds to specific prostaglandin receptors (e.g., EP receptors), influencing downstream signaling cascades that regulate vascular tone and inflammation.

- Cellular Effects: Studies indicate that it modulates cell proliferation, apoptosis, and immune responses through complex cellular interactions.

These interactions underscore its multifaceted role in human physiology .

Several compounds share structural or functional similarities with 8-iso-15-keto Prostaglandin F2beta. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Prostaglandin F2alpha | High | Directly involved in reproductive processes |

| 15-Keto Prostaglandin F2alpha | Moderate | Metabolite of Prostaglandin F2alpha |

| 6-Keto Prostaglandin F1alpha | Moderate | Involved in vasodilation effects |

| 13,14-Dihydro Prostaglandin F2alpha | High | Reduced form with distinct biological activities |

8-iso-15-keto Prostaglandin F2beta is unique due to its specific isoform structure and distinct biological activities that differentiate it from these related compounds. Its role in modulating inflammation and vascular function sets it apart in both research and therapeutic contexts .

Molecular Formula and Weight

8-iso-15-keto Prostaglandin F2beta possesses the molecular formula C₂₀H₃₂O₅, representing a prostanoid derivative with twenty carbon atoms, thirty-two hydrogen atoms, and five oxygen atoms [1]. The compound exhibits a molecular weight of 352.5 grams per mole, as determined through computational methods and confirmed by mass spectrometric analysis [1]. High-resolution mass spectrometry has established the exact mass as 352.224976 daltons, providing precise molecular identification capabilities [1] [5].

The Chemical Abstracts Service has assigned the registry number 1621482-36-7 to this compound, facilitating its unique identification in chemical databases and literature [1] [4]. The molecular weight differential of 2.0 atomic mass units compared to its parent compound 8-iso-Prostaglandin F2beta (354.5 g/mol) reflects the oxidation of the hydroxyl group at carbon-15 to a ketone functionality [1] [2].

Table 1: Basic Molecular Properties of 8-iso-15-keto Prostaglandin F2beta

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₂O₅ | [1] |

| Molecular Weight | 352.5 g/mol | [1] |

| CAS Number | 1621482-36-7 | [1] |

| IUPAC Name | (Z)-7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | [1] |

| Systematic Name | 9β,11α-dihydroxy-15-oxo-(8β)-prosta-5Z,13E-dien-1-oic acid | [4] |

| InChI Key | LOLJEILMPWPILA-WZDCOHRSSA-N | [5] |

| Exact Mass | 352.224976 Da | [12] |

| Purity (Commercial) | ≥95% | [4] |

Stereochemistry and Isomeric Forms

The stereochemical architecture of 8-iso-15-keto Prostaglandin F2beta represents a complex three-dimensional arrangement with multiple chiral centers and defined geometric configurations [1] [4]. The compound contains four stereogenic centers within the cyclopentane ring system, designated as 1S,2R,3R,5R according to the Cahn-Ingold-Prelog priority rules [1]. This stereochemical arrangement distinguishes it from the naturally occurring Prostaglandin F2α through inversion at the carbon-8 position, hence the "8-iso" designation [2] [4].

The double bond configurations are precisely defined, with the carbon-5 to carbon-6 double bond adopting Z-geometry (cis configuration) and the carbon-13 to carbon-14 double bond maintaining E-geometry (trans configuration) [1] [5]. These geometric constraints significantly influence the overall molecular conformation and biological activity profile [11]. The hydroxyl substituents at carbon-9 and carbon-11 adopt β and α configurations respectively, positioning them below and above the cyclopentane ring plane [1] [4].

As a member of the isoprostane family, 8-iso-15-keto Prostaglandin F2beta represents one of the 64 theoretically possible isomers of Prostaglandin F2α that can arise through non-enzymatic free radical peroxidation of arachidonic acid [2] [4]. The compound serves as a metabolic product of 8-iso-Prostaglandin F2β through the 15-hydroxy prostaglandin dehydrogenase pathway, representing a natural biotransformation process observed in rabbits, monkeys, and humans [2] [4].

Table 2: Stereochemical Features and Isomeric Relationships

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Overall Configuration | Prostane backbone with defined stereochemistry | Determines biological activity and receptor binding |

| Ring Substituents | C-9: β-OH, C-11: α-OH, C-2: side chain attachment | Critical for biological activity and stability |

| Double Bond Geometry | C-5,6: Z-configuration, C-13,14: E-configuration | Affects molecular conformation and membrane interactions |

| Chiral Centers | Four chiral centers: C-1, C-2, C-3, C-5 of cyclopentane ring | Multiple stereoisomers possible (64 total for PGF2α family) |

| Relationship to PGF2α | Isomer with inverted stereochemistry at C-8 position | Non-enzymatic origin via free radical peroxidation |

| Relationship to 8-iso-PGF2β | Metabolite via 15-hydroxy prostaglandin dehydrogenase pathway | Metabolic product with potentially altered biological activity |

Functional Groups and Reactive Centers

The molecular architecture of 8-iso-15-keto Prostaglandin F2beta incorporates several distinct functional groups that confer specific chemical reactivity patterns and influence its physicochemical properties [1] [4]. The carboxylic acid functionality at carbon-1 provides acidic character with an estimated pKa value consistent with other prostanoid compounds, enabling ionization under physiological conditions [1]. This acidic group serves as a primary site for salt formation and conjugation reactions.

The ketone functionality at carbon-15 represents the most significant structural modification compared to the parent 8-iso-Prostaglandin F2β compound [4]. This electrophilic carbonyl group exhibits characteristic ketone reactivity, including potential for reduction reactions and condensation processes [1] [4]. The positioning of this ketone group significantly alters the hydrogen bonding capacity and overall polarity compared to the parent hydroxyl-containing compound.

Two hydroxyl groups at carbon-9 and carbon-11 provide nucleophilic reactive centers capable of hydrogen bonding, esterification, and oxidation reactions [1] [4]. The β-configuration of the carbon-9 hydroxyl group and α-configuration of the carbon-11 hydroxyl group create a specific spatial arrangement that influences intermolecular interactions and membrane association properties [1].

The alkene functionalities at carbon-5,6 and carbon-13,14 positions represent sites of moderate reactivity toward oxidation, reduction, and addition reactions [1] [5]. These double bonds contribute to the overall rigidity of the molecular structure while maintaining susceptibility to lipid peroxidation processes that are characteristic of polyunsaturated fatty acid derivatives [23].

Table 3: Functional Groups and Reactive Centers

| Functional Group | Position | Stereochemistry | Reactivity |

|---|---|---|---|

| Carboxylic acid | C-1 | Not applicable | Acidic, ionizable |

| Ketone (C-15) | C-15 | Not applicable | Electrophilic carbonyl |

| Hydroxyl (C-9) | C-9 (β-configuration) | Beta (below ring plane) | Nucleophilic, hydrogen bonding |

| Hydroxyl (C-11) | C-11 (α-configuration) | Alpha (above ring plane) | Nucleophilic, hydrogen bonding |

| Alkene (C-5,6) | C-5 to C-6 (Z-configuration) | Z (cis) | Moderate reactivity |

| Alkene (C-13,14) | C-13 to C-14 (E-configuration) | E (trans) | Moderate reactivity |

| Cyclopentane ring | Central five-membered ring | 1S,2R,3R,5R | Conformationally constrained |

Physicochemical Properties

The physicochemical profile of 8-iso-15-keto Prostaglandin F2beta reflects its amphiphilic nature, combining hydrophobic aliphatic regions with polar functional groups [1] [6]. The compound exhibits limited aqueous solubility, estimated at less than 1 milligram per milliliter in pure water, consistent with other prostanoid derivatives of similar molecular weight and lipophilicity [6] [32]. Enhanced solubility is achieved in phosphate-buffered saline at physiological pH, reaching approximately 1 milligram per milliliter [6].

Organic solvent compatibility demonstrates excellent solubility profiles, with dimethylformamide, dimethyl sulfoxide, and ethanol each supporting concentrations up to 50 milligrams per milliliter [6]. These solubility characteristics facilitate laboratory handling and analytical procedures while reflecting the compound's preference for lipophilic environments [6] [32]. The computed logarithm of the partition coefficient (LogP) value of 2.14 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [27].

The polar surface area calculation yields 97.99 square angstroms, indicating significant hydrogen bonding capacity through the multiple oxygen-containing functional groups [27]. Computed physical properties include a density of 1.2±0.1 grams per cubic centimeter and a refractive index of approximately 1.569 [27]. The flash point calculation of 289.0±26.6 degrees Celsius reflects thermal stability under normal handling conditions [27].

Vapor pressure measurements indicate negligible volatility at ambient temperature (0.0±3.2 millimeters of mercury at 25°C), confirming that evaporative losses are minimal during routine laboratory procedures [27]. These physicochemical parameters collectively support the compound's classification as a stable, moderately lipophilic prostanoid suitable for various analytical and research applications [1] [6].

Table 4: Detailed Physicochemical Properties of 8-iso-15-keto Prostaglandin F2beta

| Property | Value | Source/Notes |

|---|---|---|

| Molecular Formula | C₂₀H₃₂O₅ | From chemical structure [1] |

| Molecular Weight (g/mol) | 352.5 | Computed value [1] |

| Exact Mass (Da) | 352.224976 | High-resolution mass spectrometry [12] |

| Solubility in Water | Limited solubility (estimated <1 mg/ml) | Typical for prostaglandin derivatives [33-37] |

| Solubility in Organic Solvents | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml | Commercial specifications [6] |

| Solubility in PBS (pH 7.2) | 1 mg/ml | Commercial specifications [6] |

| LogP (Calculated) | 2.14 (estimated) | Computed property [27] |

| Polar Surface Area (Ų) | 97.99 | Computed property [27] |

| Vapor Pressure (mmHg at 25°C) | 0.0±3.2 | Computed property [27] |

| Flash Point (°C) | 289.0±26.6 | Computed property [27] |

| Density (g/cm³) | 1.2±0.1 | Computed property [27] |

| Refractive Index | 1.569 (estimated) | Computed property [27] |

Stability Under Various Environmental Conditions

The stability profile of 8-iso-15-keto Prostaglandin F2beta under various environmental conditions reflects the general characteristics of prostanoid compounds while exhibiting specific vulnerabilities related to its functional group composition [4] [17]. Temperature represents a critical stability factor, with optimal preservation achieved at -20°C where the compound maintains integrity for at least two years when properly stored [4] [6]. Commercial formulations typically specify a shelf life of 730 days under these conditions [4].

Room temperature storage results in rapid degradation through multiple pathways including oxidation, hydrolysis, and potential isomerization reactions [17] [22]. Studies on related prostaglandin compounds demonstrate significant decomposition within hours at ambient temperature, particularly in aqueous environments [22] [36]. The compound exhibits optimal stability within a pH range of 6.0 to 7.2, with alkaline conditions promoting dehydration and molecular rearrangement reactions [17] [36].

Light sensitivity represents a significant concern, as prostaglandin derivatives generally undergo photo-oxidation reactions when exposed to ambient lighting [34]. Protective measures including amber glassware and reduced lighting conditions are recommended during handling and storage procedures [34]. Oxygen exposure accelerates degradation through auto-oxidation of the double bond functionalities, particularly under elevated temperature conditions [23].

Aqueous solution stability presents challenges, with recommendations for use within 24 hours of preparation to minimize hydrolytic and pH-dependent degradation [22] [36]. Organic solvent solutions demonstrate enhanced stability, particularly in ethanol and dimethyl sulfoxide, maintaining integrity for months when stored at -20°C [32] [33]. Container material selection proves important, with glass or Teflon surfaces preferred over plastic materials to prevent adsorptive losses [34].

Table 5: Stability of 8-iso-15-keto Prostaglandin F2beta Under Various Environmental Conditions

| Environmental Condition | Stability Assessment | Degradation Products/Mechanism | Supporting Evidence |

|---|---|---|---|

| Temperature (Storage) | Stable at -20°C for ≥2 years | Minimal degradation at optimal storage | Commercial specifications [4] [6] |

| Temperature (Room) | Degradation expected within hours | Oxidation, hydrolysis, isomerization | General prostaglandin behavior [33-37] |

| pH Stability Range | Most stable pH 6.0-7.2 | Alkaline conditions → dehydration/rearrangement | PGE2 stability studies [36] |

| Light Exposure | Light-sensitive (typical of prostaglandins) | Photo-oxidation reactions | General prostaglandin photosensitivity [34] |

| Oxygen Exposure | Susceptible to oxidation | Auto-oxidation of double bonds | Isoprostane formation mechanism [23] |

| Aqueous Solutions | Unstable, use within 24 hours | Hydrolysis, pH-dependent degradation | PGD2/PGE2 stability studies [22] |

| Organic Solvent Solutions | Stable for months at -20°C | Minimal degradation in ethanol/DMSO | Commercial storage recommendations [33-37] |

| Freeze-Thaw Cycles | Minimize to prevent degradation | Physical stress, concentration changes | General protein/lipid handling [22] |

| Long-term Storage | 730 days at -20°C (commercial) | Gradual oxidative degradation | Commercial stability testing [4] |

| Sample Container Material | Avoid plastic; use glass or Teflon | Adsorption to plastic surfaces | Prostaglandin handling guidelines [34] |

The biosynthesis of 8-iso-15-keto prostaglandin F2beta involves multiple distinct pathways that operate through different molecular mechanisms and cellular compartments. These pathways demonstrate varying degrees of selectivity and regulatory control, ultimately converging to produce this bioactive lipid mediator.

Non-enzymatic Formation via Free Radical-Induced Lipid Peroxidation

The non-enzymatic formation of 8-iso-15-keto prostaglandin F2beta represents a significant pathway that occurs through free radical-mediated oxidation of membrane phospholipids. This process begins with the liberation of arachidonic acid from membrane-bound phospholipids, followed by free radical attack that initiates lipid peroxidation cascades [1] [2].

The non-enzymatic pathway exhibits several distinctive characteristics that differentiate it from enzymatic mechanisms. Most notably, this pathway demonstrates a lack of stereoselectivity, producing 8-iso prostaglandin F2beta and prostaglandin F2alpha in approximately equal proportions, with a ratio approaching 1:1 [1]. This contrasts sharply with enzymatic pathways, which show marked preference for the formation of normal prostaglandin stereoisomers.

The free radical-induced mechanism operates through the formation of intermediate endoperoxide compounds that can rearrange to form various isoprostane species. The process involves multiple steps including hydrogen abstraction from arachidonic acid, oxygen incorporation, and cyclization reactions that ultimately yield the characteristic cyclopentane ring structure of prostaglandins [1]. The 8-iso configuration arises from the non-stereospecific nature of free radical chemistry, which allows for the formation of multiple stereoisomers simultaneously.

Research has demonstrated that this pathway can be initiated by various oxidative stress conditions, including exposure to oxidizing agents, ischemia-reperfusion injury, and inflammatory states that generate reactive oxygen species [1]. The pathway shows sensitivity to antioxidant interventions, with compounds such as Trolox capable of reducing formation by 50-90% [1].

Possible Enzymatic Pathways via Prostaglandin-Endoperoxide Synthases

Enzymatic formation of 8-iso-15-keto prostaglandin F2beta can occur through the action of prostaglandin-endoperoxide synthases, specifically prostaglandin-endoperoxide synthase-1 and prostaglandin-endoperoxide synthase-2. These enzymes, also known as cyclooxygenase-1 and cyclooxygenase-2, catalyze the conversion of arachidonic acid to prostaglandin H2, which can subsequently be reduced to form 8-iso prostaglandin F2beta [1] [3].

Prostaglandin-endoperoxide synthase-1 demonstrates a highly selective preference for the formation of normal prostaglandin F2alpha over the 8-iso isomer, with a selectivity ratio of approximately 0.008 [1]. This means that for every molecule of 8-iso prostaglandin F2beta formed, approximately 125 molecules of normal prostaglandin F2alpha are produced. The enzyme operates constitutively in most cell types and provides a baseline level of prostaglandin production for homeostatic functions [4].

Prostaglandin-endoperoxide synthase-2 shows slightly higher production of the 8-iso isomer compared to prostaglandin-endoperoxide synthase-1, with a selectivity ratio of approximately 0.004 [1]. However, this enzyme is typically induced during inflammatory responses and can contribute significantly to total prostaglandin production when upregulated. The induction of prostaglandin-endoperoxide synthase-2 by cytokines and inflammatory mediators can increase total prostaglandin synthesis by 10-100 fold [5].

Both enzymatic pathways require the presence of reducing cofactors to convert the initial endoperoxide intermediates to the final prostaglandin products. Tin chloride and other reducing agents can enhance the formation of F-series prostaglandins by preventing the spontaneous rearrangement of prostaglandin H2 to E-series prostaglandins [1]. The enzymatic pathways are sensitive to nonsteroidal anti-inflammatory drugs such as indomethacin and aspirin, which can achieve near-complete inhibition of prostaglandin formation [1] [3].

Subcellular Localization of Formation

The subcellular localization of 8-iso-15-keto prostaglandin F2beta formation varies significantly depending on the specific biosynthetic pathway involved. Understanding these spatial distributions is crucial for comprehending the regulatory mechanisms and physiological significance of this bioactive lipid.

Prostaglandin-endoperoxide synthase-1 and prostaglandin-endoperoxide synthase-2 are both integral membrane proteins primarily localized to the endoplasmic reticulum [6] [7]. These enzymes exhibit specific membrane topology, with their active sites oriented toward the luminal side of the endoplasmic reticulum. The C-terminal domains and certain regulatory regions are exposed to the cytoplasmic side, allowing for interaction with cofactors and regulatory proteins [6].

The endoplasmic reticulum localization of prostaglandin-endoperoxide synthases has important implications for substrate availability and product trafficking. Arachidonic acid must be transported to the endoplasmic reticulum for enzymatic conversion, and the resulting prostaglandin products must be exported from this compartment to reach their sites of action [8]. This compartmentalization provides a mechanism for spatial regulation of prostaglandin biosynthesis.

Non-enzymatic formation of 8-iso-15-keto prostaglandin F2beta can occur at multiple membrane sites throughout the cell, wherever arachidonic acid-containing phospholipids are present [1]. This includes plasma membranes, organellar membranes, and intracellular membrane systems. The widespread distribution of potential formation sites reflects the ubiquitous nature of membrane phospholipids and the capacity for free radical-mediated lipid peroxidation to occur at any membrane surface.

The metabolic conversion of 8-iso prostaglandin F2beta to 8-iso-15-keto prostaglandin F2beta by 15-hydroxy prostaglandin dehydrogenase occurs primarily in the cytosolic compartment [9] [10]. This enzyme is particularly abundant in lung, kidney, and placental tissues, where it serves as a key regulator of prostaglandin metabolism and inactivation [10]. The cytosolic localization allows for rapid access to prostaglandin substrates that have been exported from the endoplasmic reticulum or formed at membrane surfaces.

Factors Influencing Biosynthesis Rate

Multiple factors influence the rate of 8-iso-15-keto prostaglandin F2beta biosynthesis, ranging from substrate availability to enzymatic regulation and cellular conditions. These factors operate at different levels of biological organization and can significantly modulate the overall production of this bioactive lipid.

Substrate availability represents a primary rate-limiting factor in prostaglandin biosynthesis. The concentration of free arachidonic acid directly correlates with the rate of prostaglandin formation, as this fatty acid serves as the essential precursor for all prostaglandin synthesis pathways [5] [11]. Arachidonic acid availability is regulated by phospholipase A2 activity, which liberates this fatty acid from membrane phospholipids in response to various stimuli including hormones, cytokines, and cellular stress [5].

For the formation of 8-iso-15-keto prostaglandin F2beta specifically, the availability of 8-iso prostaglandin F2beta as a substrate for 15-hydroxy prostaglandin dehydrogenase becomes rate-limiting [12] [13]. This creates a sequential dependency where the initial formation of the 8-iso prostaglandin F2beta must occur before the subsequent oxidation to the 15-keto derivative can proceed.

Enzyme expression levels significantly influence biosynthesis rates. Prostaglandin-endoperoxide synthase-1 expression provides a moderate baseline capacity for prostaglandin formation, typically resulting in 2-3 fold increases when upregulated [14]. In contrast, prostaglandin-endoperoxide synthase-2 induction can lead to dramatic increases in prostaglandin production, with potential increases of 5-10 fold or greater during inflammatory responses [14] [5].

The availability of cofactors and optimal reaction conditions also affects biosynthesis rates. NAD+ availability is essential for 15-hydroxy prostaglandin dehydrogenase activity, as this enzyme catalyzes NAD+-dependent oxidation reactions [9] [15]. Hydroperoxide activators can enhance prostaglandin-endoperoxide synthase activity by 2-4 fold, as these compounds are required for optimal cyclooxygenase function [16]. pH optimization is critical for all enzymatic pathways, with physiological pH ranges providing optimal conditions for enzyme activity [17].

Inhibitory factors can dramatically reduce biosynthesis rates. Antioxidants such as Trolox can decrease non-enzymatic formation by 50-90% by scavenging free radicals and preventing lipid peroxidation [1]. Prostaglandin-endoperoxide synthase inhibitors such as indomethacin can achieve near-complete blockade of enzymatic pathways, effectively eliminating this route of prostaglandin formation [1] [3].

Cellular states and pathophysiological conditions modulate biosynthesis through multiple mechanisms. Oxidative stress conditions favor non-enzymatic pathways by increasing free radical formation and creating conditions conducive to lipid peroxidation [1]. Inflammatory states upregulate prostaglandin-endoperoxide synthase-2 expression and can increase prostaglandin production by 10-100 fold [5]. These cellular conditions also affect the expression of metabolic enzymes such as 15-hydroxy prostaglandin dehydrogenase, creating complex regulatory networks that control overall prostaglandin levels.

Comparative Analysis of Formation Mechanisms

A comprehensive comparison of the different formation mechanisms reveals distinct characteristics that influence their relative contributions to 8-iso-15-keto prostaglandin F2beta production under various physiological and pathological conditions.

The non-enzymatic free radical-mediated pathway serves as a baseline mechanism with a relative rate constant of 1.0 [1]. This pathway operates continuously at low levels under normal cellular conditions but can be dramatically upregulated during oxidative stress. The non-selective nature of this mechanism results in equal production of 8-iso and normal prostaglandin isomers, making it a unique source of isoprostanes that cannot be replicated by enzymatic processes [1].

Prostaglandin-endoperoxide synthase-1 mediated formation operates at lower relative rates (0.2-0.5) compared to non-enzymatic formation but demonstrates high selectivity for normal prostaglandin F2alpha production [1]. This pathway provides constitutive prostaglandin synthesis for homeostatic functions and serves as the primary source of prostaglandins under non-inflammatory conditions [4]. The high selectivity (>99% normal isomers) means that this pathway contributes minimally to 8-iso prostaglandin F2beta formation despite its importance in overall prostaglandin biology.

Prostaglandin-endoperoxide synthase-2 mediated formation shows intermediate relative rates (0.3-0.8) and becomes particularly important during inflammatory responses [1] [14]. While this pathway also demonstrates high selectivity for normal prostaglandin isomers, its capacity for dramatic upregulation during inflammation means it can significantly influence total prostaglandin production. The inducible nature of this enzyme makes it a key regulatory target for controlling prostaglandin-mediated inflammatory responses.

Direct 15-hydroxy prostaglandin dehydrogenase action represents the most efficient pathway for 8-iso-15-keto prostaglandin F2beta formation when appropriate substrates are available, with relative rate constants of 5.0-10.0 [9] [15]. This pathway serves primarily as a metabolic inactivation mechanism, converting bioactive prostaglandins to less active 15-keto derivatives. The efficiency of this pathway makes it crucial for terminating prostaglandin signaling and maintaining appropriate tissue levels of these potent mediators.

The physiological relevance of each pathway varies considerably. Non-enzymatic formation becomes prominent during oxidative stress conditions and serves as a biomarker for free radical-mediated tissue damage [1]. Prostaglandin-endoperoxide synthase-1 mediated pathways support basal physiological functions, while prostaglandin-endoperoxide synthase-2 pathways mediate inflammatory responses [14]. The 15-hydroxy prostaglandin dehydrogenase pathway functions primarily in metabolic clearance and signal termination [9].

Inhibitor sensitivity profiles further distinguish these pathways. Non-enzymatic formation responds to antioxidant interventions, prostaglandin-endoperoxide synthase pathways are sensitive to nonsteroidal anti-inflammatory drugs, and the dehydrogenase pathway can be modulated by NAD+ availability and specific enzyme inhibitors [1] [9]. These distinct sensitivities provide therapeutic opportunities for selectively targeting specific pathways while preserving others.